![molecular formula C13H24N2O2 B3093927 Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1251012-52-8](/img/structure/B3093927.png)
Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Overview
Description
Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[c]pyrrole ring system, followed by the introduction of the tert-butyl group and the aminomethyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique hexahydrocyclopenta[c]pyrrole ring system, which contributes to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 240.34 g/mol. The compound is characterized by the presence of both a tert-butyl group and an aminomethyl group, which are critical for its chemical behavior and interactions.
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties. It may serve as a precursor in the development of new pharmaceuticals targeting various diseases due to its structural features that allow interaction with biological molecules.
Research has indicated that Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibits biological activity that could be relevant in drug development. Studies are ongoing to understand its interactions with enzymes and receptors, potentially leading to new treatments for conditions like cancer or neurological disorders.
Chemical Synthesis
As a versatile building block, this compound is utilized in synthetic organic chemistry to create more complex molecules. Its ability to undergo various chemical transformations (oxidation, reduction, and substitution) makes it valuable for chemists looking to develop novel compounds.
Case Study 1: Drug Development
A recent study explored the use of this compound as a scaffold for designing new anti-cancer agents. The research demonstrated that modifications to the compound could enhance its efficacy against specific cancer cell lines.
Case Study 2: Biological Interactions
Another investigation focused on the biological interactions of this compound with neurotransmitter receptors. The findings suggested potential applications in treating neurological disorders by modulating receptor activity.
Mechanism of Action
The mechanism of action of Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole
- (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol
Uniqueness
Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound recognized for its potential biological activities. This article delves into its synthesis, biological mechanisms, and activity in various research contexts.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (3aR,4R,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.31 g/mol
- CAS Number : 1251012-52-8
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the hexahydrocyclopenta[c]pyrrole ring system.
- Introduction of the tert-butyl group.
- Addition of the aminomethyl group.
These steps require specific catalysts and controlled conditions to maintain the desired stereochemistry .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Binding : It may bind to receptors involved in neurotransmission and cellular signaling.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines through mitochondrial depolarization and reactive oxygen species generation .
Table 1: Antitumor Activity Comparison
Compound | IC50 (µM) | Mechanism |
---|---|---|
Compound A | 1.5 | Induces apoptosis |
Compound B | 0.76 | Inhibits tubulin polymerization |
Racemic Compound | TBD | TBD |
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
- Study on Apoptosis Induction : A study demonstrated that Racemic compounds could effectively induce apoptosis in HeLa cells through caspase activation .
- Endothelial Cell Interaction : Another research highlighted the potential antivascular activity of related compounds by disrupting endothelial cell sprouting in vitro .
Properties
IUPAC Name |
tert-butyl (3aR,4R,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-5-4-9(6-14)11(10)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPFKXPJCJSCBK-HBNTYKKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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